1-Methoxynon-1-EN-3-YN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxynon-1-EN-3-YN-5-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an enyne structure, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-EN-3-YN-5-OL can be synthesized through several synthetic routes. One common method involves the reaction of 1-nonyne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction conditions typically include:
- Temperature: 60-80°C
- Reaction time: 4-6 hours
- Catalyst: Sulfuric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxynon-1-EN-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The enyne structure can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation: Formation of 1-methoxynon-1-EN-3-YN-5-one.
- Reduction: Formation of 1-methoxynonane.
- Substitution: Formation of 1-chloronon-1-EN-3-YN-5-OL.
Wissenschaftliche Forschungsanwendungen
1-Methoxynon-1-EN-3-YN-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxynon-1-EN-3-YN-5-OL involves its interaction with various molecular targets. The enyne structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The methoxy and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure enables it to interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxynon-1-EN-3-YN-5-one
- 1-Methoxynonane
- 1-Chloronon-1-EN-3-YN-5-OL
Comparison: 1-Methoxynon-1-EN-3-YN-5-OL is unique due to its combination of a methoxy group, an enyne structure, and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-Methoxynon-1-EN-3-YN-5-one lacks the hydroxyl group, which affects its hydrogen bonding capability and reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
74177-09-6 |
---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-methoxynon-1-en-3-yn-5-ol |
InChI |
InChI=1S/C10H16O2/c1-3-4-7-10(11)8-5-6-9-12-2/h6,9-11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
FKHXKYFOIKDQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#CC=COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.